molecular formula C9H10INO2 B15329384 Ethyl 4-iodo-5-methylpicolinate

Ethyl 4-iodo-5-methylpicolinate

Cat. No.: B15329384
M. Wt: 291.09 g/mol
InChI Key: RPVRWMMLVUSVRN-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-methylpicolinate is a chemical compound with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol . It is an ethyl ester derivative of 4-iodo-5-methylpicolinic acid, which belongs to the class of picolinates. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-5-methylpicolinate can be synthesized through various methods. One common approach involves the iodination of 5-methylpicolinic acid followed by esterification with ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Conversion to 4-iodo-5-methylpicolinic acid.

    Reduction: Formation of 4-iodo-5-methylpicolinyl alcohol.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its iodine moiety can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which may interact with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 4-iodo-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3

InChI Key

RPVRWMMLVUSVRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)I)C

Origin of Product

United States

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